
2-(Benzyloxy)-5-bromobenzoyl chloride
Übersicht
Beschreibung
“2-(Benzyloxy)acetyl chloride” is a chemical compound used in various research and synthesis applications . It’s commonly employed for the asymmetric synthesis of β-lactams .
Synthesis Analysis
“2-(Benzyloxy)acetyl chloride” has been used in the preparation of various compounds. For instance, it’s used in the preparation of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of fluoroquinolone antibiotic for respiratory tract infections . It’s also used in the construction of substituted 2-azetidinones for further elaboration into annulated β-lactams .
Molecular Structure Analysis
The molecular formula of “2-(Benzyloxy)acetyl chloride” is C9H9ClO2 .
Chemical Reactions Analysis
“2-(Benzyloxy)acetyl chloride” is a reagent used in various chemical reactions. For instance, it’s used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .
Physical and Chemical Properties Analysis
“2-(Benzyloxy)acetyl chloride” is a liquid with a molecular weight of 184.62 g/mol. It has a boiling point of 84-87°C at 0.4mm .
Wissenschaftliche Forschungsanwendungen
Nucleoside Analogs Synthesis : Saluja et al. (1996) described the use of derivatives of 2-(benzyloxy)-5-bromobenzoyl chloride in the synthesis of protected acyclic nucleosides. These compounds were investigated for their potential antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saluja, Zou, Drach, & Townsend, 1996).
Phenanthrene Derivatives Synthesis : Nagata et al. (2014) demonstrated the use of 2-arylbenzoyl chlorides, which include compounds similar to this compound, in the annulative coupling with alkynes. This process selectively produces phenanthrene derivatives, a class of organic compounds with several industrial and pharmaceutical applications (Nagata, Hirano, Satoh, & Miura, 2014).
Cyclization Reactions : Dao et al. (2018) utilized aryl 2-bromobenzoates, closely related to this compound, for cyclization reactions under microwave irradiation. This method synthesizes benzo[c]chromen-6-ones and their tetrahydro analogues, which are useful in the development of various organic compounds (Dao, Ho, Lim, & Cho, 2018).
Amination Reactions : Grasa et al. (2001) reported the use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions involving aryl chlorides, including compounds structurally related to this compound. These amination reactions are significant in the synthesis of various organic compounds, particularly in pharmaceutical chemistry (Grasa, Viciu, Huang, & Nolan, 2001).
Free Radical Reactions for Heterocycle Synthesis : Zhang and Pugh (2003) utilized 2-bromobenzoic acids, which are structurally similar to this compound, as building blocks in constructing various nitrogen heterocycles. These heterocycles are important in the development of pharmaceuticals and other organic materials (Zhang & Pugh, 2003).
N-Heterocyclic Carbene Derivatives Synthesis : Laus et al. (2010) researched the synthesis of N-Heterocyclic Carbene (NHC) derivatives from 1,3-di(benzyloxy)imidazolium salts, showing potential applications of similar compounds to this compound in organometallic chemistry and catalysis (Laus, Wurst, Kahlenberg, Kopacka, Kreutz, & Schottenberger, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds often interact with proteins or enzymes that have a role in biochemical pathways .
Mode of Action
It’s likely that the compound interacts with its targets through a process of electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate .
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions can lead to changes in the structure of the compound, which may affect downstream biochemical pathways .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to have effects on the chloride ion homeostasis in neurons . This could potentially lead to changes in the function of the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-5-bromobenzoyl chloride. For instance, the presence of other chemicals in the environment can affect the compound’s reactivity . Additionally, factors such as temperature and pH can also influence the compound’s stability and reactivity .
Biochemische Analyse
Biochemical Properties
2-(Benzyloxy)-5-bromobenzoyl chloride plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions involves nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles such as amines or alcohols. This compound can also participate in free radical bromination reactions, where the bromine atom is involved in radical formation and subsequent reactions
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of chloride channels and transporters, which are essential for maintaining cellular ion homeostasis . Additionally, the compound’s ability to interact with proteins and enzymes can lead to alterations in cellular functions, such as changes in metabolic flux and gene expression patterns . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic interventions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of covalent bonds with target biomolecules, such as proteins and enzymes. This can lead to enzyme inhibition or activation, depending on the nature of the interaction . The compound’s ability to undergo nucleophilic substitution reactions also plays a role in its molecular mechanism, allowing it to modify biomolecules and influence their activity . Additionally, the presence of the bromine atom can facilitate free radical reactions, further contributing to the compound’s reactivity and effects on cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo hydrolysis, leading to the formation of benzyloxybenzoic acid and hydrogen chloride . This degradation can impact the compound’s effectiveness and long-term effects on cellular function. In in vitro and in vivo studies, the temporal effects of the compound have been observed, with changes in cellular responses and metabolic activity over extended periods . Understanding these temporal effects is crucial for optimizing the use of the compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in gene expression . At higher doses, the compound can induce toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are essential for determining the safe and effective use of the compound in preclinical studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic transformations can influence the compound’s activity and effects on cellular processes. Additionally, the compound’s interactions with metabolic enzymes can impact metabolic flux and the levels of specific metabolites, further highlighting its role in biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cellular membranes through chloride channels and other transport proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components . These transport and distribution mechanisms are crucial for understanding the compound’s localization and effects within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through interactions with targeting proteins and signals . This localization can impact the compound’s activity and function, as it may interact with different biomolecules and influence various cellular processes depending on its subcellular distribution
Eigenschaften
IUPAC Name |
5-bromo-2-phenylmethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMYJXRFBVUZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269256 | |
| Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160249-51-3 | |
| Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




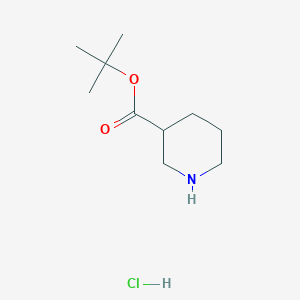
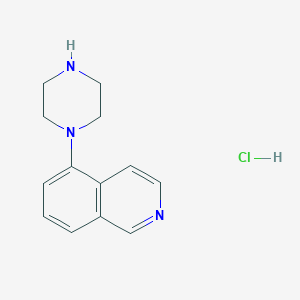
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)
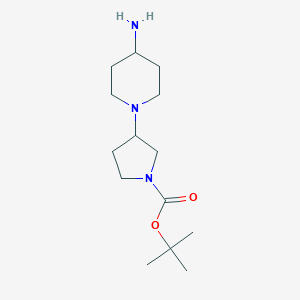
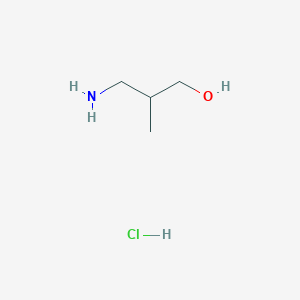
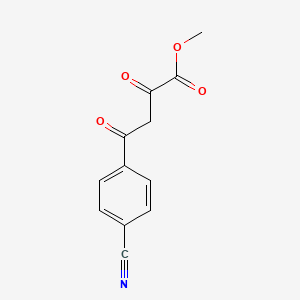
![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)





